1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-(p-chlorophenyl)thiosemicarbazone
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Overview
Description
1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-(p-chlorophenyl)thiosemicarbazone is a complex organic compound that belongs to the class of thiosemicarbazones Thiosemicarbazones are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-(p-chlorophenyl)thiosemicarbazone typically involves the reaction of 1H-Pyrrole-2-carboxaldehyde, 1-methyl- with 4-(p-chlorophenyl)thiosemicarbazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-(p-chlorophenyl)thiosemicarbazone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into various reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-(p-chlorophenyl)thiosemicarbazone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-(p-chlorophenyl)thiosemicarbazone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-2-carboxaldehyde, 1-methyl-: A precursor in the synthesis of the thiosemicarbazone derivative.
4-(p-Chlorophenyl)thiosemicarbazide: Another precursor used in the synthesis.
Uniqueness
1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-(p-chlorophenyl)thiosemicarbazone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
119033-85-1 |
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Molecular Formula |
C13H13ClN4S |
Molecular Weight |
292.79 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[(E)-(1-methylpyrrol-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C13H13ClN4S/c1-18-8-2-3-12(18)9-15-17-13(19)16-11-6-4-10(14)5-7-11/h2-9H,1H3,(H2,16,17,19)/b15-9+ |
InChI Key |
WWMPYEZCWUDYBR-OQLLNIDSSA-N |
Isomeric SMILES |
CN1C=CC=C1/C=N/NC(=S)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
CN1C=CC=C1C=NNC(=S)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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